PAz-PC

Descripción

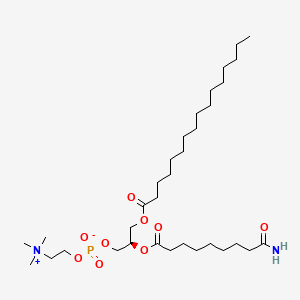

structure in first source

Propiedades

IUPAC Name |

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQQYDSARXURNG-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922533 | |

| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117746-89-1 | |

| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) is a prominent species of oxidized phospholipid (OxPL) and a key component of oxidized low-density lipoprotein (oxLDL). It is formed through the oxidative degradation of mature phosphatidylcholine molecules. Functioning as a damage-associated molecular pattern (DAMP), PazePC plays a significant role in the pathogenesis of chronic inflammatory diseases, most notably atherosclerosis. Its biological activities are primarily characterized by potent pro-inflammatory and pro-apoptotic effects on various cell types, particularly endothelial cells. This guide provides a comprehensive overview of the physicochemical properties, biological functions, and underlying mechanisms of action of PazePC. Detailed experimental protocols for studying its effects and a summary of quantitative data from relevant studies are presented to facilitate further research and drug development efforts in the field of inflammatory and cardiovascular diseases.

Introduction

Phosphatidylcholines are essential components of eukaryotic cell membranes, crucial for maintaining structural integrity and participating in cellular signaling.[1] Under conditions of oxidative stress, these phospholipids (B1166683), particularly those with polyunsaturated fatty acids at the sn-2 position, are susceptible to oxidation, leading to the formation of a diverse group of bioactive molecules known as oxidized phospholipids (OxPLs).[2] 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) is a well-characterized truncated OxPL that is a major component of oxidized low-density lipoprotein (oxLDL).[3]

Unlike its precursor phospholipids, PazePC acts as a damage-associated molecular pattern (DAMP), recognized by the innate immune system, thereby initiating inflammatory and apoptotic responses.[4] Its accumulation in atherosclerotic lesions has been strongly implicated in the progression of atherosclerosis, a chronic inflammatory disease of the arteries.[5][6] This technical guide aims to provide a detailed resource for researchers and professionals in drug development on the core aspects of PazePC, from its fundamental properties to its complex biological roles and the methodologies used to study them.

Physicochemical Properties of PazePC

PazePC is a diacyl-sn-glycero-3-phosphocholine with a palmitoyl (B13399708) group at the sn-1 position and an azelaoyl group at the sn-2 position. The presence of the dicarboxylic azelaoyl group is a result of the oxidative cleavage of a longer unsaturated fatty acid.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₆₄NO₁₀P | [7] |

| Molecular Weight | 665.8 g/mol | [7] |

| IUPAC Name | [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [7] |

| CAS Number | 117746-89-1 | [8] |

| Synonyms | PazePC, PAzPC, 1-palmitoyl-2-azelaoyl PC | [8] |

Biological Role and Mechanism of Action

PazePC is a potent bioactive lipid that exerts significant pro-inflammatory and pro-apoptotic effects, contributing to the pathology of chronic inflammatory diseases like atherosclerosis.[4]

Pro-inflammatory Effects

PazePC functions as a DAMP and is recognized by pattern recognition receptors (PRRs) of the innate immune system, particularly Toll-like receptors (TLRs) TLR2 and TLR4.[4][9] This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[4] The activation of NF-κB induces the expression of various pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6, IL-1β) and adhesion molecules (e.g., ICAM-1, VCAM-1), which promote the recruitment of inflammatory cells to the vessel wall, a critical event in the initiation of atherosclerosis.[5]

Pro-apoptotic Effects

PazePC is a known inducer of apoptosis, or programmed cell death, in endothelial cells.[4] This process is crucial in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability. PazePC can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] One mechanism involves the permeabilization of the mitochondrial outer membrane by promoting the action of the pro-apoptotic protein Bax.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of PazePC.

Table 1: In Vitro Dose-Response Data for PazePC

| Cell Type | Assay | PazePC Concentration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis Assay (Annexin V/PI staining) | 10-50 µg/mL | Dose-dependent increase in apoptosis | [4] |

| Murine Peritoneal Macrophages | Cytokine Induction (ELISA) | 25-100 µg/mL | Dose-dependent increase in TNF-α, IL-6, IL-1β secretion | [3] |

| Human Aortic Endothelial Cells (HAECs) | Endothelial Permeability Assay (FITC-dextran) | 10-100 µg/mL | Dose-dependent increase in endothelial permeability | [11] |

| HEK293T cells (transfected with NF-κB reporter) | NF-κB Luciferase Reporter Assay | 10-50 µg/mL | Dose-dependent increase in luciferase activity | [12] |

Table 2: In Vivo Dosage and Effects of PazePC in Atherosclerosis Models

| Animal Model | Diet | PazePC Dosage | Route of Administration | Duration | Key Findings | Reference |

| ApoE-/- Mice | Western-type diet (21% fat, 0.15% cholesterol) | 10-50 µg per mouse | Intravenous (tail vein) | 10 weeks (twice weekly) | Accelerated and exacerbated atherosclerotic lesion formation | [3] |

| LDLR-/- Mice | High-fat diet | 25-100 µg per mouse | Intraperitoneal | 8 weeks (twice weekly) | Increased macrophage infiltration and foam cell formation in plaques | [3] |

Experimental Protocols

In Vitro Endothelial Cell Apoptosis Assay

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify PazePC-induced apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by flow cytometry.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

PazePC

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed HUVECs in 6-well plates and culture until they reach approximately 80% confluency.

-

Treat the cells with varying concentrations of PazePC (e.g., 10, 25, 50 µg/mL) or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[4][8][9]

In Vitro NF-κB Activation Assay (Luciferase Reporter)

This protocol outlines the measurement of NF-κB activation in response to PazePC using a luciferase reporter assay in transfected HEK293T cells.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

PazePC

-

Luciferase Assay System

-

96-well plates

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of PazePC (e.g., 10, 25, 50 µg/mL) or a known NF-κB activator (e.g., TNF-α) as a positive control for 6-24 hours.

-

After treatment, lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the luciferase substrate to each well.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[2][5][12]

In Vivo Atherosclerosis Study in ApoE-/- Mice

This protocol describes the administration of PazePC to Apolipoprotein E-deficient (ApoE-/-) mice to study its effect on the development of atherosclerosis.

Materials:

-

Male ApoE-/- mice (6-8 weeks old)

-

Western-type diet (e.g., 21% fat, 0.15% cholesterol)

-

PazePC

-

Sterile, endotoxin-free PBS

-

Vehicle control (e.g., PBS with a minimal amount of solvent used to dissolve PazePC)

-

Equipment for intravenous (tail vein) injections

Procedure:

-

Acclimatize ApoE-/- mice for one week on a standard chow diet.

-

Switch the mice to a Western-type diet for the duration of the study (e.g., 12 weeks).

-

After 2 weeks on the Western diet, divide the mice into treatment and control groups.

-

Prepare a sterile solution of PazePC in PBS. The final concentration should be such that the desired dose (e.g., 10-50 µg per mouse) is delivered in a volume of 100 µL.[3]

-

Administer the PazePC solution or vehicle control to the respective groups via intravenous tail vein injection twice weekly for 10 weeks.[3]

-

Monitor the health and body weight of the mice weekly.

-

At the end of the study, euthanize the mice and harvest the aortas for analysis of atherosclerotic lesion size and composition (e.g., by Oil Red O staining and immunohistochemistry).[3][13][14][15][16][17]

Signaling Pathways and Experimental Workflows

PazePC-Induced Inflammatory Signaling Pathway

The following diagram illustrates the signaling cascade initiated by PazePC binding to TLR4, leading to the activation of NF-κB and subsequent pro-inflammatory gene expression.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. library.opentrons.com [library.opentrons.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bowdish.ca [bowdish.ca]

- 7. Apoptosis mediated by phosphatidylcholine-specific phospholipase C is associated with cAMP, p53 level, and cell-cycle distribution in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. immunostep.com [immunostep.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelial paracellular permeability assay [protocols.io]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. researchgate.net [researchgate.net]

- 13. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidized phospholipid oxPAPC alters regulatory T cell differentiation and decreases their protective function in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC)

Abstract

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a prominent oxidized phospholipid (OxPL) species and a key component of oxidized low-density lipoprotein (oxLDL). It is formed via the oxidative cleavage of phospholipids (B1166683) containing linoleic acid, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). Functioning as a damage-associated molecular pattern (DAMP), this compound is a significant signaling molecule in various pathophysiological processes, notably atherosclerosis and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a glycerophospholipid with a palmitoyl (B13399708) group at the sn-1 position and an azelaoyl group, a nine-carbon dicarboxylic acid, at the sn-2 position of the glycerol (B35011) backbone.[1]

Chemical Structure:

Figure 1: Chemical structure of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₆₄NO₁₀P | [3][4] |

| Molecular Weight | 665.8 g/mol | [3][4] |

| IUPAC Name | [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [3] |

| Synonyms | Azelaoyl PC, PazePC, 1-Palmitoyl-2-Azelaoyl PC | [3][4] |

| CAS Number | 117746-89-1 | [4] |

| Purity (typical) | ≥98% | [5] |

| Calculated XLogP3 | 7.9 | [3] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 10 | [6] |

| Rotatable Bonds | 34 | [6] |

| Topological Polar Surface Area | 158.3 Ų | [6] |

| Solubility | Soluble in ethanol | [4] |

| Stability | ≥ 2 years at -20°C in ethanol | [4][7] |

Biological Activities and Signaling Pathways

This compound is a biologically active molecule that exerts pro-inflammatory and pro-apoptotic effects, primarily on endothelial cells and macrophages.[1][8] It is a key mediator in the pathogenesis of chronic inflammatory diseases like atherosclerosis.[1]

Pro-Inflammatory Effects

This compound acts as a ligand for Toll-like receptors (TLRs), particularly TLR2 and TLR4, which are key players in the innate immune system.[1][9] The interaction with the TLR4/MD-2/CD14 receptor complex initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.[1][10] This results in the production of pro-inflammatory cytokines and chemokines.

In macrophages, this compound is also recognized by scavenger receptors like CD36. This interaction is crucial for the uptake of oxLDL, leading to the formation of foam cells, which are a hallmark of atherosclerotic lesions.[5][8]

Pro-Apoptotic Effects

This compound is a known inducer of apoptosis (programmed cell death) in endothelial cells, contributing to endothelial dysfunction and the instability of atherosclerotic plaques.[1] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A key event in this compound-induced apoptosis is the activation of executioner caspases, such as caspase-3.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (lyso-PC) with azelaic acid. While detailed, proprietary industrial synthesis protocols are not publicly available, a general laboratory-scale synthesis approach can be outlined.[11]

Workflow for this compound Synthesis:

Characterization of this compound

The purity and identity of this compound are most commonly confirmed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5]

Protocol: LC-MS/MS Analysis of this compound [12]

-

Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, cell lysate) using a method like the Folch or Bligh-Dyer procedure.

-

Sample Preparation: The dried lipid extract is reconstituted in a suitable mobile phase, and an internal standard (e.g., a deuterated this compound analogue) is added for quantification.

-

LC Separation: this compound is separated from other lipid species using a C18 reversed-phase column.

-

MS/MS Detection: The structure is confirmed by the characteristic fragmentation pattern of the precursor ion. In positive ion mode, the precursor ion [M+H]⁺ at m/z 666.4 yields a characteristic product ion for the phosphocholine (B91661) headgroup at m/z 184.1.

Biological Assays

Cell Viability Assay (MTT Assay) [13]

-

Cell Seeding: Seed cells (e.g., Human Aortic Endothelial Cells) in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Caspase-3 Activity Assay [13]

-

Cell Lysis: After treatment with this compound, harvest and lyse the cells.

-

Lysate Incubation: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Measurement: Measure the colorimetric or fluorometric signal generated by the cleavage of the substrate.

Stability and Storage

This compound is susceptible to hydrolysis and further oxidation. For long-term storage, it should be dissolved in an organic solvent like ethanol, purged with an inert gas (e.g., argon or nitrogen), and stored at -20°C in a glass vial with a Teflon-lined cap.[7] Under these conditions, it can be stable for at least two years.[4][7] Aqueous solutions of this compound should be prepared fresh before use to minimize degradation.[7]

Conclusion

This compound is a critical bioactive lipid that links oxidative stress to inflammatory diseases such as atherosclerosis. Its ability to activate pro-inflammatory and pro-apoptotic signaling pathways makes it an important molecule for study in the fields of cardiovascular disease and inflammation. The methodologies outlined in this guide provide a framework for researchers to investigate the multifaceted roles of this compound and to explore its potential as a therapeutic target.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine | C33H64NO10P | CID 46907870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide on 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and its Relation to Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) that emerges from the oxidative degradation of cellular membranes, a hallmark of oxidative stress. Initially considered a mere byproduct of cellular damage, this compound is now recognized as a potent bioactive lipid mediator that actively participates in various pathophysiological processes, particularly those involving inflammation and apoptosis. As a significant component of oxidized low-density lipoprotein (oxLDL), this compound plays a critical role in the pathogenesis of atherosclerosis and other chronic inflammatory diseases. This technical guide provides a comprehensive overview of the relationship between this compound and oxidative stress, detailing its pro-inflammatory and pro-apoptotic signaling pathways. We present quantitative data from relevant studies in structured tables, provide detailed experimental protocols for key assays, and include visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted molecule.

Introduction: The Genesis of this compound from Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. Polyunsaturated fatty acids (PUFAs) within cellular membranes are particularly susceptible to oxidative damage. This compound is formed through the oxidative cleavage of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), a common phospholipid in cell membranes and lipoproteins.[1][2] This process involves the peroxidation of the linoleic acid residue at the sn-2 position, followed by fragmentation, which results in the formation of a truncated azelaoyl group esterified to the glycerol (B35011) backbone.[3]

The formation of this compound transforms a structural membrane component into a damage-associated molecular pattern (DAMP).[4] As a DAMP, this compound is recognized by the innate immune system, triggering a cascade of inflammatory and apoptotic responses that contribute to the progression of various diseases.[1]

Pro-Inflammatory Signaling of this compound

This compound is a potent activator of inflammatory signaling, primarily through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1] This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.[5]

TLR4/MyD88/NF-κB Signaling Pathway

The binding of this compound to the TLR4 receptor complex, which includes MD-2 and CD14, triggers the recruitment of the adaptor protein MyD88.[1] This leads to the activation of downstream kinases, culminating in the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. The liberated NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as adhesion molecules.[1][2]

Quantitative Data on Pro-Inflammatory Effects

Table 1: Illustrative Pro-inflammatory Gene Expression Changes in HUVECs upon Oxidized Phospholipid Stimulation

| Gene | Treatment | Concentration | Time Point | Fold Change (mRNA level) |

| Interleukin 8 (IL-8) | OxPAPC | 50 µg/mL | 4 hours | Upregulated[1] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Oxidized Phospholipids | Varies | Varies | Upregulated[1] |

| Interleukin 6 (IL-6) | OxPAPC | Varies | Varies | Upregulated[1] |

Note: This data is for OxPAPC, a mixture containing this compound, and serves as an illustrative example.

Pro-Apoptotic Signaling of this compound

This compound is a known inducer of apoptosis, or programmed cell death, particularly in endothelial cells. This process is crucial in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability. This compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Intrinsic and Extrinsic Apoptotic Pathways

The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax. This compound facilitates the translocation of Bax to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[6] The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can also activate caspase-3. Both pathways converge on the activation of caspase-3, which cleaves key cellular substrates, resulting in the characteristic features of apoptosis.[1]

References

An In-depth Technical Guide to Elucidating PAz-PC Interactions with Membrane Proteins

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Membrane Dynamics with PAz-PC

The plasma membrane is a complex and dynamic interface, central to cellular signaling, transport, and homeostasis. The interactions between lipids and membrane proteins are fundamental to these processes, yet their transient and often low-affinity nature makes them notoriously difficult to study. 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound) has emerged as a powerful chemical biology tool to overcome these challenges.[1]

This compound is a synthetic, bifunctional phospholipid designed to probe lipid-protein interactions within the native membrane environment.[1] It mimics natural phosphatidylcholine, allowing for seamless integration into the lipid bilayer.[1] Crucially, it contains a photoactivatable azido (B1232118) group on its sn-2 acyl chain.[1] Upon UV irradiation, this group forms a highly reactive nitrene intermediate that covalently crosslinks to any molecule in its immediate vicinity, effectively "trapping" transient interactions with neighboring membrane proteins.[1][2] This allows for the capture and subsequent identification of direct lipid-protein binding partners, providing invaluable insights into the molecular sociology of the cell membrane.[1][3]

This guide provides a comprehensive overview of the this compound methodology, from experimental design and execution to data interpretation, serving as a technical resource for researchers aiming to leverage this technology.

Mechanism of Action: A Two-Stage Capture and Identification Process

The utility of this compound lies in its two-stage functionality: photo-crosslinking followed by bio-orthogonal ligation ("click chemistry"). This process allows for the covalent capture of interacting proteins and their subsequent labeling for enrichment and identification.

-

Membrane Incorporation: this compound is introduced to cells or reconstituted membrane systems (e.g., liposomes), where it integrates into the lipid bilayer alongside endogenous lipids.

-

Photoactivation and Crosslinking: The sample is exposed to UV light (typically ~365 nm). The azido group on this compound absorbs the light and is converted into a short-lived, highly reactive nitrene species. This nitrene rapidly forms a covalent bond with proximal amino acid residues of interacting proteins.[1][2]

-

Click Chemistry Ligation: After crosslinking, the cell lysate or membrane fraction is treated with a reporter molecule containing an alkyne group. A copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction—a type of "click chemistry"—is used to ligate the reporter tag to the azide (B81097) on this compound. This reporter is typically biotin (B1667282) (for affinity purification) or a fluorophore (for imaging).[1]

-

Enrichment and Identification: If a biotin tag was used, the covalently linked lipid-protein complexes are enriched from the complex mixture using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Quantitative Data Presentation

While specific binding affinities (e.g., K_d values) are not typically derived directly from this compound experiments, the methodology yields rich quantitative data through mass spectrometry analysis. This data provides insights into the strength and specificity of interactions. The search results indicate that specific quantitative data for this compound's biophysical impact is not extensively published, but effects can be inferred from lipids with similar modifications.[1]

Table 1: Quantitative Data Obtainable from this compound Proteomic Experiments

| Measurement | Description | Example Application |

| Spectral Counts / Intensity | The number of tandem mass spectra or the signal intensity assigned to a specific protein. This is a semi-quantitative measure of protein abundance in the enriched sample. | Comparing the spectral counts of a target protein between control and treated cells to see if a signaling event modulates its interaction with membrane lipids. |

| Fold Change (Treatment vs. Control) | The ratio of a protein's abundance (based on spectral counts or intensity) in a treated sample versus an untreated or control sample. | Determining which membrane protein interactions are gained or lost upon drug treatment or growth factor stimulation. |

| Crosslinking Efficiency | The percentage of the target protein that is successfully crosslinked, often assessed by Western Blot band-shifting or quantitative mass spectrometry. | Optimizing UV irradiation time to maximize capture of interacting partners while minimizing protein damage. |

| Stoichiometry | The relative abundance of different identified interactors can provide clues about the composition of a membrane protein complex. | Identifying the core components versus transiently associated partners of a receptor complex in the membrane. |

Detailed Experimental Protocols

The following protocols provide a framework for conducting a this compound based lipid-protein interaction study. Optimization is critical and will depend on the specific biological system.

Protocol 1: Preparation of this compound Incorporated Vesicles

This protocol is for creating small unilamellar vesicles (SUVs) for in vitro assays. A similar principle applies to introducing this compound to live cells via a carrier like cyclodextrin.

Objective: To prepare unilamellar vesicles incorporating this compound for subsequent biochemical assays.[1]

-

Materials:

-

This compound

-

Matrix phospholipid (e.g., POPC)

-

Chloroform or appropriate organic solvent

-

Hydration buffer (e.g., HEPES, PBS)

-

Glass vials

-

Nitrogen or Argon gas stream

-

Sonicator (probe or bath) or extruder

-

-

Methodology:

-

Lipid Film Preparation: In a glass vial, mix the desired ratio of this compound and matrix lipids (e.g., 5 mol% this compound in POPC) dissolved in chloroform.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or argon gas, rotating the vial to create a thin, even lipid film on the wall.

-

Vacuum Desiccation: Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired hydration buffer to the vial. Vortex vigorously to resuspend the lipid film, creating multilamellar vesicles (MLVs).

-

Vesicle Sizing (Sonication/Extrusion):

-

Sonication: Sonicate the MLV suspension in a bath sonicator or with a probe sonicator on ice until the solution clarifies, indicating the formation of SUVs.

-

Extrusion: For more uniform vesicle size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder apparatus. Repeat 15-21 times.

-

-

Storage: Store the prepared vesicles at 4°C and use within a few days.

-

Protocol 2: Photo-Crosslinking of this compound to Membrane Proteins

Objective: To covalently link this compound to interacting proteins within a membrane environment.[1]

-

Materials:

-

This compound containing liposomes or cells treated with this compound.

-

Biological sample (reconstituted protein, cell lysate, or intact cells).

-

UV lamp (365 nm, e.g., a hand-held UV lamp or a crosslinker chamber).

-

Ice bath.

-

Reaction tubes (UV-transparent, e.g., quartz or standard microfuge tubes).

-

-

Methodology:

-

Sample Preparation: Incubate the protein of interest or cells with the this compound containing membranes. For in vitro assays, this involves mixing the protein with the prepared liposomes. For cellular experiments, this involves incubating cells that have incorporated this compound.

-

Irradiation: Place the sample on an ice bath to minimize heat-induced damage. Irradiate the sample with 365 nm UV light for a predetermined optimal time (typically 5-30 minutes). The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.[1]

-

Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like dithiothreitol (B142953) (DTT) to consume any remaining reactive species, though the short-lived nitrene often makes this unnecessary.[1]

-

Proceed to Analysis: The sample is now ready for downstream processing, such as click chemistry labeling.

-

Protocol 3: Click Chemistry Labeling and Enrichment

Objective: To attach a biotin reporter tag to the crosslinked this compound and enrich the resulting protein complexes.

-

Materials:

-

Crosslinked sample from Protocol 2.

-

Lysis buffer with protease inhibitors.

-

Alkyne-biotin reporter tag.

-

Click chemistry catalyst solution (e.g., copper(II) sulfate, THPTA ligand, sodium ascorbate (B8700270) for CuAAC).

-

Streptavidin-coated magnetic or agarose (B213101) beads.

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea).

-

-

Methodology:

-

Cell Lysis: If using whole cells, lyse them in a suitable buffer containing protease inhibitors to solubilize proteins.

-

Click Reaction: To the lysate, add the alkyne-biotin tag and the click chemistry catalyst solution. Incubate at room temperature for 1-2 hours.

-

Enrichment: Add streptavidin-coated beads to the reaction mixture and incubate (e.g., for 2 hours at 4°C with rotation) to capture the biotinylated protein-lipid complexes.[1]

-

Washing: Pellet the beads and wash them extensively with a series of stringent buffers to remove non-specifically bound proteins. A typical wash series might include buffers with 1% SDS, 4M urea, and high salt concentrations.

-

Elution/Digestion: Elute the bound proteins from the beads using a biotin-competitive buffer or proceed directly to on-bead proteolytic digestion with trypsin to generate peptides for mass spectrometry.[1]

-

Application in Elucidating Signaling Pathways

A key application of this compound is the de novo discovery of protein-lipid interactions that regulate cellular signaling.[1] Many signaling pathways are initiated at the plasma membrane and depend on the spatial organization of receptors, enzymes, and lipids.[4] this compound can identify direct binding partners of phospholipids (B1166683) in pathways related to apoptosis, cell proliferation, and membrane trafficking.[1]

For example, a researcher could use this compound to investigate a G protein-coupled receptor (GPCR) pathway. By comparing the profile of this compound-crosslinked proteins in cells before and after stimulation with the GPCR's specific agonist, one could identify proteins that are recruited to or dissociate from the membrane environment near the receptor upon activation. This could reveal previously unknown scaffolding proteins, enzymes, or effectors that are regulated by changes in the local lipid environment.

Conclusion

This compound is a versatile and robust tool for the investigation of lipid-protein interactions.[1] Its ability to covalently capture transient interactions in a native membrane context provides a powerful method for identifying novel binding partners and exploring the role of lipids in complex biological processes like cellular signaling. The combination of in situ photo-crosslinking with the high sensitivity of mass spectrometry offers a discovery-driven approach that can significantly advance our understanding of membrane biology. The methodologies outlined in this guide provide a solid foundation for researchers to apply this technique to uncover deeper insights into the dynamic world of cellular membranes.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Membrane Domains on the G protein – Phospholipase Cβ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biophysical Properties of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized phospholipid, specifically a truncated phosphatidylcholine. It is generated through the oxidative modification of native phosphatidylcholines, particularly those with polyunsaturated fatty acids at the sn-2 position.[1] As a component of oxidized low-density lipoprotein (oxLDL), this compound is implicated in the pathophysiology of various inflammatory diseases, notably atherosclerosis.[2][3] Its unique structure, featuring a nine-carbon dicarboxylic acid (azelaic acid) at the sn-2 position, imparts distinct biophysical properties that modulate membrane structure and function. This guide provides a comprehensive overview of the known biophysical characteristics of this compound, detailed experimental protocols for its study, and visualizations of relevant workflows and pathways.

It is important to distinguish this oxidized phospholipid from a similarly named photoactivatable lipid probe, 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine, which is also sometimes abbreviated as this compound. This guide focuses exclusively on the oxidized form, azelaoyl PC.

Core Biophysical and Physicochemical Properties

The defining feature of this compound is its truncated and polar sn-2 chain, which terminates in a carboxyl group. This structure significantly influences its behavior in aqueous solutions and within lipid bilayers.

Quantitative Data Summary

While extensive quantitative biophysical data for pure this compound is not widely published, the following tables summarize its known physicochemical properties and typical concentrations found in biological samples.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C33H64NO10P | [3][5] |

| Molecular Weight | 665.8 g/mol | [3][5] |

| IUPAC Name | [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [5] |

| Solubility | Soluble in ethanol, chloroform, and methanol (B129727).[6] | BenchChem[6] |

| Charge at pH 7.4 | Net negative due to deprotonated terminal carboxyl group. | BenchChem[6] |

Table 2: Reported Concentrations of this compound and Related Lipids in Human Plasma

| Analyte | Sample Type | Condition | Concentration Range | Reference |

| Fragmented Oxidized PCs | Plasma | Healthy Controls | 1.69 ± 0.19 ng/µL | [2] |

| Fragmented Oxidized PCs | Plasma | STEMI (Ischemia) | 4.79 ± 0.94 ng/µL | [2] |

| Lysophosphatidylcholine (LPC) | Plasma | Healthy Subjects | 200 - 300 µM | [2] |

Impact on Lipid Bilayer Properties

The incorporation of this compound into a lipid bilayer disrupts the ordered packing of neighboring phospholipids. This is due to the shorter, bulkier, and more polar azelaoyl chain. The consequences of this disruption include:

-

Increased Membrane Permeability: The altered packing can create defects in the bilayer, leading to increased permeability and leakage of encapsulated materials.

-

Altered Membrane Fluidity: The presence of this compound is expected to increase membrane fluidity.

-

Phase Separation: In model systems with dipalmitoylphosphatidylcholine (DPPC) monolayers, oxidized diacyl PCs like this compound have been observed to cause phase separation. The truncated polar fatty acid chain tends to loop towards the lipid-water interface, resulting in monolayer expansion.

Experimental Protocols

Preparation of this compound Containing Liposomes

This protocol describes the thin-film hydration method followed by extrusion, a common and reliable technique for producing unilamellar vesicles (LUVs) with a controlled size distribution.

Materials:

-

Primary phospholipid (e.g., POPC or DPPC)

-

This compound

-

Cholesterol (optional, to reduce permeability)

-

Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

Methodology:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., POPC and this compound at a specific molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer, pre-warmed to a temperature above the lipid's main phase transition temperature (Tm).

-

Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Equilibrate the extruder and the MLV suspension to a temperature above the lipid Tm.

-

Pass the MLV suspension through the extruder 11-21 times. This process forces the vesicles through the membrane pores, resulting in the formation of LUVs with a more uniform size distribution.[4]

-

-

Storage:

-

Store the resulting liposome (B1194612) solution at 4°C.

-

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the highly sensitive and specific quantification of this compound in biological samples.

Materials:

-

Biological sample (e.g., plasma)

-

Internal standard (e.g., a deuterated or odd-chain PC)

-

Chloroform and methanol (ice-cold)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

-

Lipid Extraction (Modified Folch Method):

-

To a glass tube, add 200 µL of plasma.

-

Add a known amount of the internal standard.

-

Add 1.0 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol.[2]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) at 4°C for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC) Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: Typically 0.2-0.4 mL/min.[1]

-

Column Temperature: 40-50°C.[1]

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transition for this compound:

-

Data Analysis: Generate a calibration curve using a series of known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

-

Visualizations: Workflows and Pathways

Experimental Workflow for Liposome Preparation

Caption: Workflow for the preparation of this compound containing unilamellar liposomes.

Workflow for LC-MS/MS Quantification of this compound

Caption: General workflow for quantifying this compound in biological samples.

Signaling Pathway Implication: this compound and Macrophage Activation

This compound is known to activate inflammatory signaling pathways in cells like macrophages, often through pattern recognition receptors.

Caption: Simplified pathway of this compound-induced inflammation in macrophages.

References

PAz-PC in Lipidomics: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Pathophysiology, Signaling, and Analysis

Introduction: The Significance of this compound in Oxidative Stress and Disease

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a prominent species of oxidized phospholipid (OxPL) that has garnered significant attention in the field of lipidomics. It is formed from the oxidative truncation of phospholipids (B1166683) containing polyunsaturated fatty acids, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which are abundant in low-density lipoprotein (LDL) particles. Initially considered a mere byproduct of oxidative damage, this compound is now recognized as a potent, bioactive molecule that plays a crucial role in the pathogenesis of numerous inflammatory diseases, most notably atherosclerosis.[1][2]

As a key component of oxidized LDL (oxLDL), this compound acts as a damage-associated molecular pattern (DAMP), recognized by the innate immune system.[2] This recognition triggers a cascade of cellular events, contributing to vascular inflammation, foam cell formation, and endothelial dysfunction—all critical steps in the development and progression of atherosclerotic plaques.[3] The accurate and robust quantification of this compound in biological matrices is therefore crucial for understanding its role in disease progression, for the development of novel diagnostic biomarkers for oxidative stress, and for evaluating the efficacy of therapeutic interventions.[1][4]

This technical guide provides a comprehensive overview of this compound in the context of lipidomics studies, detailing its biochemical properties, its role in cellular signaling, established experimental protocols for its analysis, and a summary of available quantitative data.

Biochemical Properties and Mass Spectrometric Analysis of this compound

This compound is an oxidized glycerophosphocholine characterized by a palmitoyl (B13399708) group (16:0) at the sn-1 position and an azelaoyl group (a nine-carbon dicarboxylic acid) at the sn-2 position of the glycerol (B35011) backbone.[5] This unique structure, with a truncated and oxidized sn-2 fatty acid chain, is fundamental to its biological activity.

The structural confirmation and quantification of this compound are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The choice of ionization technique is critical, with electrospray ionization (ESI) being well-suited for quantitative analysis of this compound in biological samples, especially when coupled with liquid chromatography for isomeric separation.[6]

Data Presentation: Mass Spectrometry Characteristics of this compound

The following tables summarize the key mass spectrometric data for the identification and quantification of this compound.

| Table 1: Key MS/MS Fragmentation Data for this compound | |

| Precursor Ion (m/z) | Product Ion (m/z) |

| [M+H]⁺ (666.4) | 184.1 |

| [M-H]⁻ (664.4) | 255.2 |

| Table 2: Comparison of Ionization Techniques for this compound Analysis | |

| Parameter | Electrospray Ionization (ESI)-MS |

| Ionization Principle | Soft ionization of analytes from a liquid phase via a high voltage spray. |

| Coupling to Separation | Easily coupled with liquid chromatography (LC) for complex mixture analysis. |

| Suitability for this compound | Well-suited for quantitative analysis in biological samples, particularly when isomeric separation is required.[6] |

This compound Signaling Pathways in Atherosclerosis

This compound exerts its pro-atherogenic effects by activating signaling cascades in various cell types within the arterial wall, primarily macrophages and endothelial cells.[3] These pathways are typically initiated by the interaction of this compound with scavenger receptors.[3]

Macrophage Signaling and Foam Cell Formation

In macrophages, this compound is recognized by scavenger receptors such as CD36.[3] This interaction is a critical step in the uptake of oxLDL, leading to the unregulated accumulation of cholesterol and the transformation of macrophages into foam cells, a hallmark of atherosclerotic lesions.[3][7] The binding of this compound-containing oxLDL to CD36 can trigger downstream signaling involving the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, culminating in the production of pro-inflammatory cytokines.[3]

Endothelial Cell Activation and Inflammation

This compound also plays a crucial role in activating endothelial cells, promoting a pro-inflammatory and pro-thrombotic state. It can induce the expression of adhesion molecules on the endothelial surface, which facilitates the recruitment of monocytes and other immune cells to the vessel wall, an early event in atherosclerosis.[7][8] This process is also mediated by scavenger receptors and involves the activation of signaling pathways like NF-κB and MAPKs.[3]

Quantitative Data on this compound and Related Lipids

While direct quantitative data for this compound across a wide range of conditions remains an active area of research, studies have begun to quantify levels of fragmented oxidized phospholipids and related lipid species in human samples.[9] The concentrations of these molecules are generally low in healthy individuals and are elevated in disease states, underscoring their potential as biomarkers.[4]

| Table 3: Quantification of Oxidized Phospholipid Species in Human Plasma | |||

| Analyte | Sample Type | Condition | Concentration Range |

| Fragmented Oxidized PCs | Plasma | Healthy Controls | 1.69 ± 0.19 ng/µL |

| Fragmented Oxidized PCs | Plasma | STEMI (Ischemia) | 4.79 ± 0.94 ng/µL |

| Lysophosphatidylcholine (LPC) | Plasma | Healthy Subjects | 200 - 300 µM |

| Lysophosphatidylcholine (LPC) | Plasma | Cancer Patients | 207 ± 59 µM |

| Table 4: Quantification of Lysophosphatidylcholine in Human Atherosclerotic Plaques | |||

| Analyte | Sample Type | Condition | Concentration Range |

| Lysophosphatidylcholine 16:0 (LysoPC) | Carotid Artery Plaques | Asymptomatic | 228.84 ± 37.00 mmol/L |

| Lysophosphatidylcholine (LysoPC) | Carotid Artery Plaques | Symptomatic | 437 ± 58 mmol/L |

Note: The absolute concentrations of this compound and related oxidized lipids can vary depending on the patient cohort, disease severity, and the analytical method used. Researchers should establish their own reference ranges.[4]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from complex biological matrices requires robust and validated experimental protocols. The following sections detail a typical workflow for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Biological Samples

A modified Folch or Bligh-Dyer extraction method is commonly used for the extraction of oxidized phospholipids from plasma or tissue homogenates.[8] The inclusion of an antioxidant such as butylated hydroxytoluene (BHT) is critical to prevent ex vivo oxidation during sample preparation.[8]

Materials:

-

Plasma or tissue homogenate

-

Internal Standard (IS) solution (e.g., a deuterated or ¹³C-labeled this compound analogue)

-

Methanol (ice-cold)

-

Chloroform (ice-cold)

-

LC-MS grade water

-

Butylated hydroxytoluene (BHT)

Procedure:

-

To 100 µL of sample (plasma or tissue homogenate), add an appropriate internal standard.

-

Add 2 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol containing BHT.

-

Vortex vigorously for 2 minutes.

-

Add 500 µL of water to induce phase separation.

-

Vortex for another 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

Reversed-phase liquid chromatography is employed to separate this compound from other lipid species. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

C18 reversed-phase column.

-

Triple quadrupole or high-resolution mass spectrometer with an ESI source.

Typical LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

A gradient elution is typically used to achieve optimal separation.

Typical MS Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: Precursor ion m/z 666.4 → Product ion m/z 184.1.[10]

Experimental Workflow Diagram

Conclusion

This compound is a critical bioactive lipid that serves as a key link between oxidative stress and the pathogenesis of inflammatory diseases like atherosclerosis. Its ability to activate pro-inflammatory signaling pathways in macrophages and endothelial cells highlights its importance as a potential biomarker and therapeutic target. The methodologies outlined in this guide, from sample preparation to LC-MS/MS analysis, provide a framework for researchers to accurately quantify this compound and further elucidate its role in human health and disease. While quantitative data is still emerging, the established link between elevated levels of oxidized phospholipids and disease underscores the diagnostic and prognostic potential of lipidomics studies focused on molecules like this compound.

References

- 1. Lipidomic Profile Revealed the Association of Plasma Lysophosphatidylcholines with Adolescent Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine(1-) | C33H63NO10P- | CID 86289475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Discovery and History of PAz-PC Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative modification of low-density lipoproteins (LDL) is a critical event in the development of atherosclerosis. This process results in the formation of a diverse group of bioactive molecules, including oxidized phospholipids (B1166683) (OxPLs). Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has emerged as a significant and abundant species within oxidized LDL (oxLDL).[1] this compound and related OxPLs are not merely byproducts of oxidative stress; they are potent signaling molecules that actively contribute to the chronic inflammation characteristic of atherosclerotic plaque development.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its role in cellular signaling, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.

Discovery and Historical Context

The journey to understanding the significance of this compound is intertwined with the broader investigation into the role of oxidized LDL in atherosclerosis. Initially, research focused on the general pro-atherogenic properties of oxLDL. Over time, scientists sought to identify the specific molecular components of oxLDL responsible for its pathological effects.

This compound is formed from the oxidative cleavage of linoleoyl-containing phospholipids, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which are plentiful in LDL particles.[2] This oxidation can be triggered by reactive oxygen species (ROS) generated by various cells within the arterial wall, including endothelial cells and macrophages.[2] The identification of this compound as a prominent OxPL in oxLDL was a crucial step in understanding the molecular mechanisms driving atherosclerosis.[1] Its structure, featuring a truncated and oxidized sn-2 fatty acid chain (azelaic acid), is key to its biological activity.[3] Unlike its unoxidized precursors, this compound functions as a damage-associated molecular pattern (DAMP), which is recognized by the innate immune system, leading to inflammatory and apoptotic responses.[3][4]

Quantitative Data

While direct quantitative data for this compound in biological samples is noted to be limited in publicly available literature, studies have quantified related oxidized lipid species, providing context for the pro-atherogenic environment where this compound is formed.[1]

| Analyte | Sample Type | Condition | Concentration/Value | Citation |

| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Symptomatic Patients | 437 ± 58 mmol/L | [1] |

| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Asymptomatic Patients | 229 ± 37 mmol/L | [1] |

| Oxidized LDL (ox-LDL) / LDL-Cholesterol (LDL-C) Ratio | Serum | Hemodiafiltration Patients | Median: 88.8 ng/mg (IQR: 58.3–161.7 ng/mg) | [1] |

| Oxidized Phosphatidylcholines (oxPC) | Rabbit Aortas | Atherosclerotic | 5–7 fold higher than normal aortas | [1] |

Experimental Protocols

Accurate investigation of this compound requires precise and validated methodologies. The following protocols are foundational for researchers in this field.

In Vitro Oxidation of LDL

A common starting point for studying this compound is the isolation of LDL from human plasma, followed by controlled oxidation.[1]

-

LDL Isolation : LDL is typically isolated from fresh human plasma by ultracentrifugation.

-

In Vitro Oxidation : Controlled oxidation of purified LDL is often initiated by incubation with a transition metal ion, such as copper (II) sulfate (B86663) (CuSO₄). The reaction is monitored over time by measuring the formation of conjugated dienes, which indicates lipid peroxidation.[1]

-

Termination of Oxidation : The oxidation reaction is halted by adding a potent antioxidant like butylated hydroxytoluene (BHT) and removing the pro-oxidant catalyst through dialysis.[1]

Extraction and Analysis of Oxidized Phospholipids by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific oxidized phospholipids like this compound.[1]

-

Lipid Extraction : Lipids, including OxPLs, are extracted from the oxLDL sample using methods like the Folch or Bligh-Dyer procedure, which use a chloroform/methanol solvent system.[1]

-

Sample Preparation : The extracted lipid fraction is dried and reconstituted in a suitable solvent for LC-MS/MS analysis. Internal standards are added at this stage for accurate quantification.[1]

-

Chromatographic Separation : The lipid extract is injected onto an HPLC or UHPLC column (commonly a reversed-phase C18 or a HILIC column) to separate the different lipid species.[1]

-

Mass Spectrometric Detection and Quantification : The eluent from the chromatography column is introduced into the mass spectrometer. Specific oxidized phospholipids like this compound are identified based on their unique mass-to-charge ratio (m/z) and their characteristic fragmentation pattern in MS/MS mode.[1] Quantification is achieved by comparing the signal intensity of the endogenous this compound to that of the known concentration of the internal standard.[1]

Cell-Based Assays for Biological Activity

-

Macrophage Foam Cell Formation Assay :

-

Culture macrophages (e.g., primary human monocyte-derived macrophages or a cell line like THP-1).

-

Treat the cells with oxLDL containing this compound for 24-48 hours.

-

Wash the cells and stain for neutral lipids using Oil Red O.

-

Quantify lipid accumulation by microscopy or by extracting the dye and measuring its absorbance.

-

-

Endothelial Cell Adhesion Molecule Expression Assay :

-

Culture human aortic or umbilical vein endothelial cells (HAECs or HUVECs).

-

Treat the cells with this compound for a specified time (e.g., 4-24 hours).

-

Measure the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) by flow cytometry, western blotting, or qPCR.

-

Signaling Pathways and Mechanisms

This compound exerts its biological effects by interacting with various receptors on the surface of cells, most notably macrophages and endothelial cells, triggering a cascade of intracellular signaling events.[2]

Macrophage Activation and Foam Cell Formation

In macrophages, this compound is recognized by scavenger receptors such as CD36.[2] This interaction is a critical event in the uptake of oxLDL, leading to the accumulation of cholesterol and the formation of foam cells, a hallmark of atherosclerotic lesions.[2] The binding of this compound-containing oxLDL to CD36 can initiate signaling cascades that involve the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, and the transcription factor NF-κB.[2] These pathways lead to the expression of pro-inflammatory cytokines and chemokines.[2]

This compound signaling in macrophages leading to inflammation and foam cell formation.

Endothelial Cell Dysfunction

In endothelial cells, this compound contributes to inflammatory activation and dysfunction.[2] Oxidized phospholipids, including this compound, have been shown to induce the expression of adhesion molecules on the endothelial surface, which facilitates the recruitment and attachment of monocytes.[2] This process is also mediated by scavenger receptors and likely involves the activation of downstream signaling pathways such as NF-κB and MAPKs, leading to a pro-inflammatory endothelial phenotype.[2]

This compound-induced endothelial cell activation and monocyte adhesion.

Apoptosis Induction

This compound is a known inducer of apoptosis, or programmed cell death, in endothelial cells.[3] This process is critical in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability.[3] this compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases, such as caspase-3.[3]

This compound induces apoptosis via intrinsic and extrinsic pathways.

Conclusion

The discovery of this compound as a prominent oxidized phospholipid in oxLDL has provided crucial insights into the molecular mechanisms driving atherosclerosis.[1] It is a significant bioactive component of oxidized LDL that plays a crucial role in the signaling cascades leading to atherosclerosis.[2] Its ability to activate macrophages and endothelial cells through scavenger receptor-mediated pathways highlights its importance as a potential therapeutic target.[2] The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specific mechanisms of this compound-induced cellular responses and to explore novel strategies for the prevention and treatment of cardiovascular disease. While further research is needed to fully elucidate its specific signaling pathways and to obtain precise quantitative data in various disease states, the available evidence strongly supports the role of this compound and related OxPLs as key mediators of inflammation and foam cell formation.[1]

References

PAz-PC: A Key Bioactive Component of Oxidized LDL Driving Atherogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidized low-density lipoprotein (oxLDL) is a primary driver in the pathogenesis of atherosclerosis. The oxidation of LDL particles generates a complex array of bioactive lipids, among which 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has emerged as a significant contributor to the pro-inflammatory and pro-atherogenic properties of oxLDL.[1][2][3] This technical guide provides a comprehensive overview of the formation, biological activities, and key signaling pathways associated with this compound. It also includes detailed experimental protocols for the study of this critical molecule, aiming to equip researchers and drug development professionals with the necessary information to further investigate its role in cardiovascular disease and explore its potential as a therapeutic target.

Introduction to this compound

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a truncated oxidized phospholipid (oxPL) that is a prominent and abundant species within oxLDL.[3] It is formed through the oxidative cleavage of more common polyunsaturated fatty acids in phospholipids (B1166683), such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which are abundant in LDL particles.[1][2] This oxidation can be initiated by reactive oxygen species (ROS) generated by cells within the arterial wall, such as endothelial cells and macrophages.[1] The unique structure of this compound, featuring a truncated nine-carbon dicarboxylic acid (azelaic acid) at the sn-2 position, is crucial to its biological function as a damage-associated molecular pattern (DAMP).[2][4] As a DAMP, this compound is recognized by the innate immune system, triggering inflammatory and apoptotic responses that are central to the development of atherosclerotic plaques.[2][4]

Quantitative Data on this compound and Related Molecules

While direct quantitative data for this compound in biological samples is limited in publicly available literature, studies on related oxidized lipid species provide valuable context for the pro-atherogenic environment where this compound is formed.[3][5] The following tables summarize available quantitative data for this compound and closely related oxidized phospholipids to provide a comparative overview of their biological activities.[1]

Table 1: Pro-inflammatory Effects of this compound and Other Stimuli

| Stimulus | Cell Type | Key Inflammatory Markers | Expected Outcome |

| This compound | HUVECs, Macrophages | IL-6, IL-8, TNF-α, VCAM-1, ICAM-1 | Increased expression and secretion of pro-inflammatory cytokines and adhesion molecules.[6] |

| LPS | HUVECs, Macrophages | IL-6, IL-8, TNF-α, IL-1β, iNOS | Potent induction of a broad range of pro-inflammatory cytokines and mediators.[6] |

| POVPC | Endothelial Cells, Macrophages | IL-8, MCP-1 | Induction of cytokine expression and apoptosis.[6] |

| PGPC | Endothelial Cells, Macrophages | E-selectin, VCAM-1, IL-8, MCP-1 | Upregulation of adhesion molecules and cytokines, promoting monocyte and neutrophil interaction.[6] |

Table 2: Quantification of Related Oxidized Lipid Species

| Analyte | Sample Type | Condition | Concentration/Value |

| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Symptomatic Patients | 437 ± 58 mmol/L |

| Lysophosphatidylcholine (LysoPC) | Carotid Atherosclerotic Plaques | Asymptomatic Patients | 229 ± 37 mmol/L |

| Oxidized LDL (ox-LDL) / LDL-Cholesterol (LDL-C) Ratio | Serum | Hemodiafiltration Patients | Median: 88.8 ng/mg (IQR: 58.3–161.7 ng/mg) |

| Oxidized Phosphatidylcholines (oxPC) | Rabbit Aortas | Atherosclerotic | 5–7 fold higher than normal aortas |

Note: This data is sourced from a study on related oxidized lipid species and provides context for the pro-atherogenic environment where this compound is formed.[3]

Key Signaling Pathways Involving this compound

This compound exerts its biological effects by interacting with various receptors on the surface of immune and endothelial cells, triggering a cascade of intracellular signaling events that contribute to vascular inflammation, foam cell formation, and endothelial dysfunction.[1]

Macrophage Activation and Foam Cell Formation

In macrophages, this compound is recognized by scavenger receptors such as CD36 and Toll-like receptors (TLRs), particularly TLR4.[1][2][3] This recognition is a critical event in the uptake of oxLDL, leading to the accumulation of cholesterol and the formation of foam cells, a hallmark of atherosclerotic lesions.[1][3] The binding of this compound-containing oxLDL to these receptors initiates signaling cascades that involve the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, and the transcription factor NF-κB.[1] These pathways culminate in the expression of pro-inflammatory cytokines and chemokines, further propagating the inflammatory response within the atherosclerotic plaque.[1]

Endothelial Cell Dysfunction

In endothelial cells, this compound contributes to inflammatory activation and dysfunction.[1] Oxidized phospholipids, including this compound, induce the expression of adhesion molecules on the endothelial surface, such as VCAM-1 and ICAM-1, which facilitates the recruitment and attachment of monocytes.[1][6] This process is also mediated by scavenger receptors and involves the activation of downstream signaling pathways like NF-κB and MAPKs, leading to a pro-inflammatory endothelial phenotype.[1] Furthermore, this compound is a known inducer of apoptosis in endothelial cells, contributing to endothelial dysfunction and plaque instability.[2]

Experimental Protocols

In Vitro Oxidation of LDL

A common starting point for the in vitro study of this compound is the isolation of LDL from human plasma, followed by controlled oxidation.[3]

-

LDL Isolation: LDL is typically isolated from human plasma by sequential ultracentrifugation.[3]

-

Dialysis: The isolated LDL is extensively dialyzed against a buffer like PBS containing EDTA to remove contaminants.[3]

-

In Vitro Oxidation: Controlled oxidation of the purified LDL is often initiated by incubation with copper ions (e.g., CuSO4).[3]

Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific oxidized phospholipids like this compound.[3]

-

Lipid Extraction: Lipids are extracted from the sample (e.g., oxidized LDL, plasma, or tissue homogenate) using a method such as the Folch or Bligh-Dyer procedure.[7] Internal standards are added for accurate quantification.[3]

-

Chromatographic Separation: The lipid extract is separated using HPLC or UHPLC, typically with a reversed-phase C18 or a HILIC column.[3]

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. This compound is identified by its unique mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.[3] Quantification is achieved by comparing its signal intensity to that of the internal standard.[3]

Macrophage Inflammatory Response Assay

This protocol provides a framework for assessing the pro-inflammatory potential of this compound.

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7 or THP-1) in appropriate media until they reach 80-90% confluency.[6]

-

Cell Stimulation: Treat cells with this compound (typically 10-100 µg/mL) for a predetermined time (e.g., 4, 8, 12, or 24 hours).[6]

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.[6]

In Vivo Atherosclerosis Mouse Model

ApoE-/- or LDLR-/- mice are commonly used to study the in vivo effects of this compound on atherosclerosis.[8][9]

-

Animal Model: Use Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice.[8][9]

-

Diet: Feed mice a high-fat, high-cholesterol "Western-type" diet to accelerate atherosclerosis.[8]

-

Compound Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection.[8]

-

Analysis: After a treatment period of several weeks, sacrifice the mice and analyze the atherosclerotic lesion area in the aorta, for example, by "en face" analysis with Oil Red O staining.[8]

Role in Drug Development

The central role of this compound and other oxPLs in driving the inflammatory processes of atherosclerosis makes them attractive targets for therapeutic intervention.[1] Strategies for drug development could focus on:

-

Inhibiting this compound Formation: Targeting the enzymatic or non-enzymatic pathways that lead to the oxidation of LDL and the formation of this compound.

-

Blocking this compound Receptors: Developing antagonists for scavenger receptors like CD36 and TLR4 to prevent the downstream signaling initiated by this compound.

-

Neutralizing this compound: Using antibodies or other binding molecules to sequester this compound and prevent its interaction with cellular receptors.

Conclusion